molecular formula C7H12Br2N2O B1504262 4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide CAS No. 170026-03-6

4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide

Cat. No. B1504262
CAS RN: 170026-03-6
M. Wt: 299.99 g/mol
InChI Key: APANOJAEBUPKME-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide (4-AEP-DB) is an organic compound that is commonly used in laboratory experiments. Its chemical structure consists of a pyridine ring with an aminoethyl group attached to it. 4-AEP-DB has a wide range of applications in scientific research due to its unique properties.

Scientific Research Applications

Anti-Fibrosis Activity

This compound has been utilized in the synthesis of novel pyrimidine derivatives, which have shown promising anti-fibrotic activities. In particular, these derivatives have been effective against immortalized rat hepatic stellate cells, presenting better anti-fibrotic activities than some existing drugs . The inhibition of collagen expression and hydroxyproline content in cell culture media suggests potential for development as novel anti-fibrotic medications.

Enzyme Inhibition

As a structural analog to Pefabloc® SC , 4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide may serve as a potent inhibitor for various enzymes. Pefabloc® SC is known for its application in biochemistry as an irreversible serine protease inhibitor, which indicates that the compound could be explored for similar biochemical applications .

Chemical Modification of Biomaterials

The compound has been used in the chemical modification of silk fibroin to adjust its hydrophilicity and structure. This application is crucial for tailoring the properties of silk for various biomedical applications, such as tissue engineering and drug delivery systems .

Polycondensation Reactions

In the field of polymer chemistry, 4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide can be employed as a reagent in polycondensation reactions. These reactions are fundamental for creating a wide range of polymeric materials with specific properties and functions .

Medicinal Chemistry

The pyrimidine moiety of this compound is considered a privileged structure in medicinal chemistry. Compounds containing pyrimidine are known to exhibit diverse biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Synthesis of Heterocyclic Compounds

This compound is instrumental in constructing libraries of novel heterocyclic compounds with potential biological activities. Such libraries are essential for discovering new drugs and understanding the structure-activity relationship in medicinal chemistry .

properties

IUPAC Name

4-(2-aminoethyl)-1H-pyridin-2-one;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2BrH/c8-3-1-6-2-4-9-7(10)5-6;;/h2,4-5H,1,3,8H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APANOJAEBUPKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1CCN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80697159
Record name 4-(2-Aminoethyl)pyridin-2(1H)-one--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminoethyl)pyridin-2(1H)-one dihydrobromide

CAS RN

170026-03-6
Record name 4-(2-Aminoethyl)pyridin-2(1H)-one--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80697159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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